molecular formula C14H21ClN2O2 B2775005 Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate CAS No. 1708374-98-4

Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate

Cat. No. B2775005
CAS RN: 1708374-98-4
M. Wt: 284.78
InChI Key: KTKQKGQPNDAYLN-UHFFFAOYSA-N
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Description

Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate, also known as TBCEC, is a chemical compound that has been widely studied in scientific research. It is a carbamate derivative that has been synthesized for its potential use as a pharmacological agent.

Scientific Research Applications

Synthesis of Biologically Active Compounds

The compound serves as a crucial intermediate in the synthesis of biologically active molecules. For example, it has been employed in the preparation of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate for drugs such as omisertinib (AZD9291). This illustrates its utility in the development of cancer therapeutics, with an optimized synthetic method resulting in a total yield of 81% (Bingbing Zhao et al., 2017).

Utility in Organic Synthesis Reactions

Its use extends to various organic synthesis reactions, including the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, showcasing its role in protecting amino groups during synthesis processes. This highlights its versatility in modifying and protecting functional groups, essential for complex organic syntheses (Zhong-Qian Wu, 2011).

Chemical Transformations and Derivatives

Furthermore, studies have demonstrated its application in generating various chemical derivatives through transformations, such as O-tert-butyl-N-(chloromethyl)-N-methyl carbamate's reaction with lithium powder, catalyzing the synthesis of functionalized carbamates. This process underscores its significance in facilitating chemical reactions that introduce new functional groups or modify existing ones, broadening the scope of synthetic chemistry applications (A. Guijarro et al., 1996).

properties

IUPAC Name

tert-butyl N-[2-[(3-chlorophenyl)methylamino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-10-11-5-4-6-12(15)9-11/h4-6,9,16H,7-8,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKQKGQPNDAYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate

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